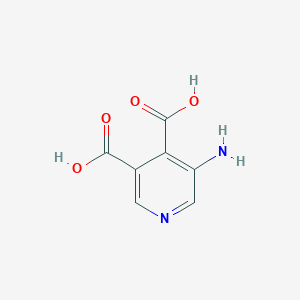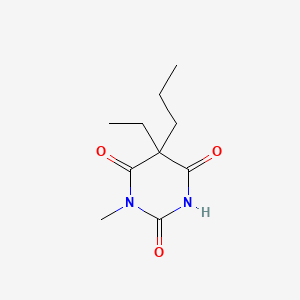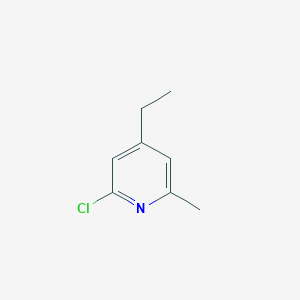
2-Chloro-4-ethyl-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethyl-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C8H10ClN It is a derivative of pyridine, characterized by the presence of chlorine, ethyl, and methyl substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-ethyl-6-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the alkylation of 2-chloro-6-methylpyridine with ethyl halides in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize catalysts and optimized reaction conditions to minimize by-products and waste. The use of flow reactors allows for better control over reaction parameters, leading to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
2-Chloro-4-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in solvents such as ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
科学研究应用
2-Chloro-4-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Chloro-4-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical and pharmacological studies.
相似化合物的比较
2-Chloro-4-ethyl-6-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
4-Ethyl-6-methylpyridine:
2-Chloro-4-methylpyridine: Lacks the ethyl group, leading to variations in its chemical and physical properties.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-chloro-4-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3 |
InChI 键 |
STUNPXXDVKHKNR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


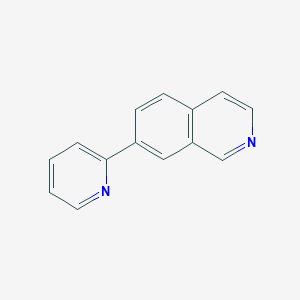
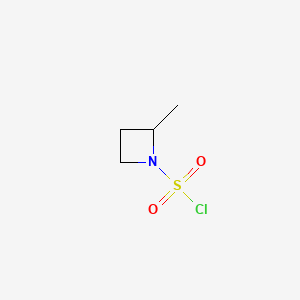


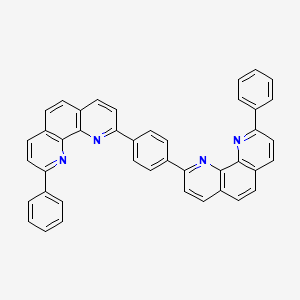
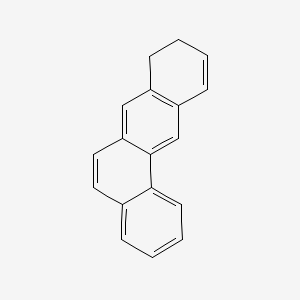
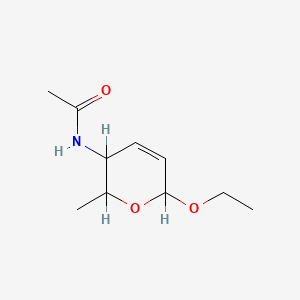
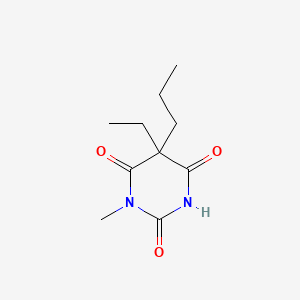
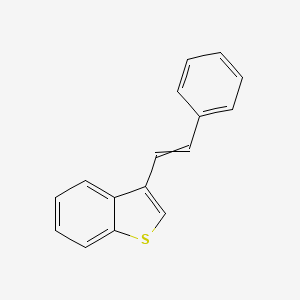
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
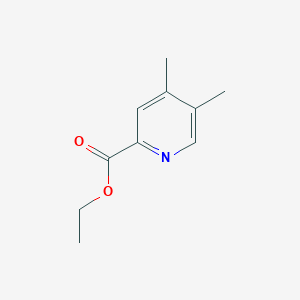
methanone](/img/structure/B13936628.png)
